6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a thiazepane ring substituted with a fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors involved in cellular processes .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds have been reported to have good solubility and bioavailability .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the thiazepane ring and the fluorophenyl group. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Thiazepane Ring Formation: The thiazepane ring can be synthesized via a ring-closing reaction involving a suitable diamine and a carbonyl compound.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound may be investigated for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole.
Thiazepane Derivatives: Compounds with a thiazepane ring, such as 1,4-thiazepane.
Uniqueness
6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is unique due to the combination of its structural elements, which may confer specific properties not found in other similar compounds. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c20-15-4-2-1-3-14(15)17-7-8-22(9-10-24-17)19(23)13-5-6-16-18(11-13)25-12-21-16/h1-6,11-12,17H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGMSANJHMUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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